N-[3-(4-bromo-2-nitroanilino)propyl]acetamide
Overview
Description
N-[3-(4-bromo-2-nitroanilino)propyl]acetamide is an organic compound that features a bromine and nitro group attached to an aniline ring, which is further connected to a propyl chain and an acetamide group
Scientific Research Applications
N-[3-(4-bromo-2-nitroanilino)propyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromo-2-nitroanilino)propyl]acetamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce the nitro group, forming 4-bromo-2-nitroaniline.
Alkylation: The nitroaniline derivative is then alkylated with 3-bromopropylamine to form N-[3-(4-bromo-2-nitroanilino)propyl]amine.
Acetylation: Finally, the amine group is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromo-2-nitroanilino)propyl]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding amine and acetic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Hydrolysis: Acidic or basic conditions to facilitate the hydrolysis of the acetamide group.
Major Products Formed
Reduction: 4-bromo-2-aminoaniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Hydrolysis: 4-bromo-2-nitroaniline and acetic acid.
Mechanism of Action
The mechanism of action of N-[3-(4-bromo-2-nitroanilino)propyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups can participate in various binding interactions, while the propyl and acetamide groups can influence the compound’s overall bioavailability and stability. Specific pathways and targets depend on the context of its application, such as inhibiting bacterial enzymes in antimicrobial studies.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-nitroaniline
- N-(4-bromo-2-nitrophenyl)acetamide
- 4-bromoacetanilide
Uniqueness
N-[3-(4-bromo-2-nitroanilino)propyl]acetamide is unique due to the presence of both a propyl chain and an acetamide group, which can enhance its solubility and reactivity compared to simpler analogs like 4-bromo-2-nitroaniline. This structural complexity allows for more diverse applications and interactions in various scientific fields.
Properties
IUPAC Name |
N-[3-(4-bromo-2-nitroanilino)propyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O3/c1-8(16)13-5-2-6-14-10-4-3-9(12)7-11(10)15(17)18/h3-4,7,14H,2,5-6H2,1H3,(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSFUPUZOLDRIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCNC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.